N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the condensation of thiophene derivatives with benzoxadiazole sulfonamide precursors. One common method involves the use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) and sodium iodide under aerobic conditions at elevated temperatures . The reaction is carried out in aqueous ethanol, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Benzoxadiazole derivatives: Compounds like 2,1,3-benzoxadiazole-4-sulfonamide, which share similar structural features and applications.
Uniqueness
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combined structural features of thiophene and benzoxadiazole moieties. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-18-8)10-5-1-4-9-11(10)14-17-13-9/h1-6,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUGHFRPFUQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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